molecular formula C12H26OS B12659582 1-Methoxyundecane-3-thiol CAS No. 94201-22-6

1-Methoxyundecane-3-thiol

Cat. No.: B12659582
CAS No.: 94201-22-6
M. Wt: 218.40 g/mol
InChI Key: HUUJQDFMPMNKGP-UHFFFAOYSA-N
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Description

1-Methoxyundecane-3-thiol is an organic compound with the molecular formula C12H26OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct odors and are often used in various chemical applications due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methoxyundecane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyundecane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted organic compounds depending on the reagents used.

Scientific Research Applications

1-Methoxyundecane-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-related biochemical processes.

    Medicine: Research into thiol compounds has implications for drug development, particularly in designing molecules that can interact with thiol-containing enzymes.

    Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of 1-methoxyundecane-3-thiol involves its ability to donate or accept electrons through the thiol group. This reactivity allows it to participate in various chemical reactions, including redox processes and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxyundecane-2-thiol: Similar structure but with the thiol group at a different position.

    1-Methoxyundecane-4-thiol: Another positional isomer with the thiol group at the fourth carbon.

    1-Methoxydecane-3-thiol: A shorter chain analog with similar reactivity.

Uniqueness

1-Methoxyundecane-3-thiol is unique due to its specific molecular structure, which influences its reactivity and applications. The position of the thiol group and the length of the carbon chain contribute to its distinct chemical and physical properties, making it suitable for specific research and industrial applications.

Properties

CAS No.

94201-22-6

Molecular Formula

C12H26OS

Molecular Weight

218.40 g/mol

IUPAC Name

1-methoxyundecane-3-thiol

InChI

InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3

InChI Key

HUUJQDFMPMNKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCOC)S

Origin of Product

United States

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